molecular formula C15H23ClN2O B1422562 N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride CAS No. 1257851-02-7

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Cat. No. B1422562
M. Wt: 282.81 g/mol
InChI Key: BRKTXQGNLREWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride” is a chemical compound1. Its molecular formula is C15H23ClN2O and it has a molecular weight of 282.81 g/mol1.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Preclinical Pharmacology

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has been explored in preclinical pharmacology, particularly in the context of major depressive disorder (MDD) treatment. A related compound, BMS-986169, which shares structural similarities with N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, demonstrated high binding affinity for GluN2B subunit allosteric modulatory site and selectively inhibited GluN2B receptor function. This suggests potential therapeutic applications in treatment-resistant depression (TRD) (Bristow et al., 2017).

Crystal Structure and Bioactivity

The crystal structure and bioactivity of similar compounds, like 1-(4-Methylbenzyl)piperidin-4-one, have been studied, providing insights into the molecular structure and potential bioactive properties. This research could inform the development of new drugs based on the piperidine framework (Xue Si-jia, 2011).

Anti-Inflammatory and Anti-Nociceptive Agents

Research on compounds structurally related to N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has led to the development of new agents with potential anti-inflammatory and anti-nociceptive activity. These findings indicate that modifications of the piperidine structure can lead to significant therapeutic effects (Upmanyu et al., 2011).

Neuropharmacological Research

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride could be relevant in neuropharmacological research. Studies on similar compounds have examined their potential as NMDA receptor antagonists, which might have implications in neurological disorders and conditions involving the central nervous system (Garner et al., 2015).

Synthesis and Molecular Docking

The synthesis, molecular structure, and docking studies of related compounds provide insights into the molecular interactions and potential therapeutic applications of N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride. These studies are crucial for drug design and development (Anuse et al., 2019).

Safety And Hazards


Future Directions


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized databases or consult with experts in the field.


properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13;/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKTXQGNLREWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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